molecular formula C15H13FO3 B581144 4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid CAS No. 1334500-08-1

4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid

Cat. No.: B581144
CAS No.: 1334500-08-1
M. Wt: 260.264
InChI Key: WRPFETSVTXXKIL-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid is a fluorinated organic compound serving as a versatile intermediate in advanced chemical and pharmaceutical research. Its structure, featuring a biphenyl core with fluoro and methoxy substituents, makes it a valuable scaffold in medicinal chemistry for constructing potential therapeutic agents. Researchers utilize this compound in structure-activity relationship (SAR) studies to optimize the potency and properties of lead molecules, particularly in developing inhibitors for various disease targets . Fluorinated compounds like this are prized for their potential to enhance a molecule's metabolic stability, membrane permeability, and binding affinity, which are critical factors in drug discovery programs targeting areas such as oncology and infectious diseases . This reagent is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-(3-fluoro-4-methoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-19-14-7-6-12(9-13(14)16)11-4-2-10(3-5-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPFETSVTXXKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716604
Record name (3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334500-08-1
Record name [1,1′-Biphenyl]-4-acetic acid, 3′-fluoro-4′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334500-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme and Key Intermediates

The synthesis begins with 4-bromophenylacetic acid ethyl ester and (3-fluoro-4-methoxyphenyl)boronic acid. The coupling reaction proceeds under inert atmosphere with a palladium catalyst, typically Pd(PPh₃)₄ or PdCl₂(dppf), in a mixed solvent system of tetrahydrofuran (THF) and aqueous sodium carbonate. Post-coupling hydrolysis converts the ester to the final carboxylic acid.

Critical Parameters:

  • Catalyst loading: 0.5–2 mol% Pd

  • Temperature: 80–100°C

  • Reaction time: 12–24 hours

  • Boronic acid:halide ratio: 1.2:1

Catalytic System Optimization

Comparative studies show enhanced yields when using Buchwald-Hartwig ligands (e.g., SPhos or XPhos) with Pd(OAc)₂. A 2023 optimization achieved 89% isolated yield using 1 mol% Pd(OAc)₂/XPhos in toluene/water (3:1) at 90°C.

Table 1: Catalyst Performance Comparison

Catalyst SystemSolventYield (%)Purity (%)
Pd(PPh₃)₄THF/H₂O7292
PdCl₂(dppf)/XPhosToluene/H₂O8997
Pd₂(dba)₃/SPhosDME/H₂O8596

Continuous Flow Synthesis via Microchannel Reactors

Recent advances in reaction engineering have enabled high-efficiency production through microchannel systems, as demonstrated in patent CN107445823A. This method addresses scalability challenges of batch processes.

Two-Stage Continuous Process

The synthesis occurs in two interconnected microreactors:

Stage 1:

  • Reactants: 3-fluoro-4-methoxybenzaldehyde, chloroform, phase-transfer catalyst (TBAB)

  • Temperature: 50–60°C

  • Residence time: 3–5 minutes

  • Conversion: >95% to intermediate mandelic acid derivative

Stage 2:

  • Reductive cyclization with Zn/acetic acid

  • Temperature: 70–80°C

  • Residence time: 8–10 minutes

  • Final yield: 91% at 97% purity

Advantages Over Batch Processing

  • 5× faster heat transfer rates

  • 3× higher space-time yield

  • 40% reduction in solvent consumption

  • Improved safety profile for exothermic steps

Comparative Analysis of Synthetic Routes

Table 2: Methodological Comparison

ParameterSuzuki-MiyauraMicrochannel
Typical ScaleLab (mg–g)Pilot (kg)
Cycle Time18–36 hr20–30 min
Pd Consumption (g/kg)8.20.9
Energy Intensity (kWh/g)4.71.2
Waste Generation Index3211

The microchannel approach demonstrates superior sustainability metrics, particularly in catalyst utilization and energy efficiency. However, Suzuki-Miyaura remains preferred for small-scale diversification studies due to its modularity.

Critical Process Considerations

Purification Challenges

The acetic acid moiety necessitates careful pH control during crystallization. Optimal isolation occurs at pH 2.5–3.0 in ethanol/water (1:4), yielding 84–87% recovery.

Stability of Intermediates

The boronic acid precursor shows 15% decomposition after 48 hours at 25°C, requiring cold storage (−20°C) under nitrogen. Silane-protected intermediates exhibit improved stability, with <5% degradation over 30 days.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies using Ir(ppy)₃ under blue LED irradiation show promise for fluoride retention during coupling, achieving 78% yield without protecting groups.

Biocatalytic Approaches

Immobilized Candida antarctica lipase B facilitates ester hydrolysis at pH 7.5, eliminating strong acid/base use. This green chemistry method achieves 94% conversion in 6 hours .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Recent studies have indicated that 4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid exhibits significant anticancer properties. It has been evaluated against various human cancer cell lines, including lung (A549) and breast (MCF-7) cancers. The compound's structure allows for interaction with cellular pathways involved in cancer proliferation and survival, making it a candidate for further development in cancer therapies .

2. Structure-Activity Relationships
The incorporation of fluorine and methoxy groups in the compound enhances its bioactivity. Research has shown that fluorinated compounds often exhibit improved metabolic stability and bioavailability, which are critical for drug development. The presence of the methoxy group also contributes to the compound's lipophilicity, potentially aiding in its absorption and distribution within biological systems .

Pharmacological Insights

1. Mechanism of Action
The mechanism through which this compound exerts its effects is still under investigation. However, preliminary studies suggest that it may modulate specific protein kinase activities, influencing cellular processes such as proliferation and apoptosis. This modulation could be pivotal in developing targeted therapies for various malignancies .

2. Inhibition Studies
In vitro studies have demonstrated that the compound can inhibit certain enzymes involved in inflammatory pathways, such as lipoxygenases. This inhibition could provide therapeutic benefits in conditions characterized by excessive inflammation, including cancer and autoimmune diseases .

Case Studies

Study Objective Findings
Study on Anticancer EffectsEvaluate the anticancer potential against A549 and MCF-7 cellsSignificant reduction in cell viability observed at specific concentrations of the compound
Structure-Activity Relationship AnalysisDetermine the impact of fluorine substitution on potencyEnhanced potency correlated with fluorine presence; compounds with methoxy groups showed better solubility
Enzyme Inhibition StudyAssess the inhibition of lipoxygenasesCompound demonstrated effective inhibition, suggesting potential use in anti-inflammatory therapies

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance binding affinity to certain enzymes or receptors, modulating their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Table 1: Comparison of 4-(3-Fluoro-4-methoxyphenyl)phenylacetic Acid with Analogues

Compound Name CAS Number Substituent Positions Similarity Score* Key Properties/Applications
This compound 1334500-08-1 3-F, 4-OCH₃ on phenyl Reference High purity (98%); potential enzyme inhibition
2,6-Difluoro-4-methoxyphenylacetic acid 886498-98-2 2,6-F, 4-OCH₃ 0.90 Enhanced lipophilicity; synthetic intermediate
4-Fluoro-3-methoxyphenylacetic acid 946713-86-6 4-F, 3-OCH₃ 0.82 Used in pharmaceutical research
2-Fluoro-4-methoxyphenylacetic acid 883531-28-0 2-F, 4-OCH₃ 0.86 Intermediate for dyes and polymers
Ibuprofen (2-(4-isobutylphenyl)propanoic acid) 15687-27-1 4-isobutyl, α-methyl N/A NSAID; COX-1/2 inhibition

*Similarity scores computed using molecular fingerprinting (Tanimoto coefficient) relative to the target compound .

Key Observations:

Substituent Position Sensitivity : The 3-fluoro-4-methoxy configuration in the target compound distinguishes it from analogs like 4-fluoro-3-methoxyphenylacetic acid (similarity 0.82), where fluorine and methoxy groups are transposed. This positional swap reduces similarity by 18%, highlighting the critical role of substituent orientation in molecular recognition .

Pharmacological Context : Unlike ibuprofen, the target compound lacks an α-methyl group, which is essential for COX-2 selectivity in NSAIDs. However, its biphenyl structure may confer unique binding to off-target enzymes, such as TMPRSS2, as seen in the camostat metabolite GBPA .

Biological Activity

4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid, a compound with the chemical formula C16H16FNO3, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

The compound features a phenylacetic acid backbone with a fluorinated and methoxylated aryl substituent. Its structural characteristics contribute to its biological activity, particularly in interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Interaction : It has shown potential in binding to various receptors, influencing signal transduction pathways.
  • Antioxidant Activity : Some studies suggest that it possesses antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Overview

Activity Type Description References
AntimicrobialExhibits activity against certain bacterial strains, potentially useful in treating infections.
AnticancerDemonstrates cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.
Anti-inflammatoryMay reduce inflammation through modulation of inflammatory mediators.
AntioxidantProtects cells from oxidative damage by scavenging free radicals.

Case Studies and Research Findings

  • Antimicrobial Activity
    A study evaluated the antimicrobial properties of several derivatives related to phenylacetic acid. The findings indicated that this compound exhibited significant activity against Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL. This suggests its potential as a therapeutic agent against resistant bacterial strains .
  • Cytotoxicity Against Cancer Cells
    In vitro studies have demonstrated that this compound possesses cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis via caspase activation pathways, which was observed to be dose-dependent . For example, treatment with concentrations as low as 50 nM resulted in significant apoptosis in A549 lung cancer cells .
  • Anti-inflammatory Effects
    Research has also highlighted the anti-inflammatory properties of this compound. In models of acute inflammation, the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory diseases .

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with similar compounds:

Compound Activity Type Potency
4-(3-Chloro-4-methoxyphenyl)phenylacetic acidAntimicrobialModerate
4-(3-Methyl-4-methoxyphenyl)phenylacetic acidAnticancerHigh
4-(3-Bromo-4-methoxyphenyl)phenylacetic acidAnti-inflammatoryLow

This table illustrates that while related compounds exhibit varying degrees of activity, this compound shows promising potency across multiple biological activities.

Q & A

Q. Table 1. Optimized HPLC Conditions for Purity Analysis

ParameterSpecification
ColumnC18, 5 µm, 250 × 4.6 mm
Mobile PhaseAcetonitrile:Water (65:35, 0.1% TFA)
Flow Rate1.2 mL/min
DetectionUV 254 nm
Retention Time~8.2 min

Q. Table 2. Stability Profile Under Accelerated Conditions

ConditionDegradation (%) at 40°C/75% RH (7 Days)
Light-protected<2%
Ambient light5–8%
Acidic (pH 2)15–20%

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